molecular formula C22H26N4O6 B7889822 H-Arg(Z)2-OH

H-Arg(Z)2-OH

Cat. No.: B7889822
M. Wt: 442.5 g/mol
InChI Key: YVEVTHZNIALJHD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The protection of side-chain arginine in solid-phase peptide synthesis requires attention since current protecting groups have several drawbacks . A new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .

Safety and Hazards

When handling “H-Arg(Z)2-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of “H-Arg(Z)2-OH” in peptide synthesis has inspired advanced design principles that incorporate “orthogonality” for selective C- and N-terminus and side-chain deprotections . The conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This poses challenges in sensitive molecules that bear reactive electrophilic groups . An expansion of PG versatility, a tunable orthogonality, in the late-stage synthesis of peptides would add flexibility to the synthetic design and implementation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. One common method starts with the protection of the α-amino group using a carbobenzyloxy (Cbz) group, followed by the protection of the guanidino group with another Cbz group. The protected arginine is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: H-Arg(Z)2-OH undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the protective groups, yielding free arginine.

    Substitution Reactions: The protected groups can be substituted with other protective groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: H-Arg(Z)2-OH is unique due to its dual Cbz protection, which provides stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .

Properties

IUPAC Name

(2S)-2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEVTHZNIALJHD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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